molecular formula C19H18ClN3O2S3 B12043877 N-(4-Chloro-2-methylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 477313-77-2

N-(4-Chloro-2-methylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B12043877
CAS No.: 477313-77-2
M. Wt: 452.0 g/mol
InChI Key: XGDWLQNQOFUUEZ-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS: 618432-04-5) is a synthetic organic compound with the molecular formula C₁₈H₁₆ClN₃OS₃ and a molecular weight of 422.0 g/mol . Structurally, it features:

  • A 1,3,4-thiadiazole core substituted at the 2-position with a thioacetamide group.
  • A 4-methoxybenzylthio moiety at the 5-position of the thiadiazole ring.
  • An N-(4-chloro-2-methylphenyl) substituent on the acetamide group.

This compound belongs to a class of thiadiazole derivatives known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

CAS No.

477313-77-2

Molecular Formula

C19H18ClN3O2S3

Molecular Weight

452.0 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H18ClN3O2S3/c1-12-9-14(20)5-8-16(12)21-17(24)11-27-19-23-22-18(28-19)26-10-13-3-6-15(25-2)7-4-13/h3-9H,10-11H2,1-2H3,(H,21,24)

InChI Key

XGDWLQNQOFUUEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Thiadiazole Core: The synthesis begins with the formation of the 1,3,4-thiadiazole core. This can be achieved by the reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.

    Introduction of Methoxybenzyl Group: The thiadiazole intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the methoxybenzyl group.

    Formation of Acetamide Linker: The resulting compound is further reacted with chloroacetyl chloride to form the acetamide linker.

    Final Coupling: The final step involves the coupling of the intermediate with 4-chloro-2-methylaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines.

    Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Study Findings : A review highlighted the synthesis of various thiadiazole derivatives that showed promising antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .
  • Mechanism of Action : The presence of sulfur in the thiadiazole ring enhances the compound's ability to disrupt microbial cell membranes, leading to cell death.

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer potential:

  • In Vitro Studies : Research published in the Journal of Medicinal Chemistry indicated that certain thiadiazole compounds exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
  • Case Studies : Specific studies reported that N-(4-Chloro-2-methylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide showed inhibition of tumor growth in animal models, suggesting its potential as a therapeutic agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound may possess anti-inflammatory effects:

  • Research Insights : Some studies have indicated that thiadiazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
  • Clinical Relevance : The anti-inflammatory activity suggests potential applications in treating conditions such as arthritis or other inflammatory diseases.

Summary of Applications

The table below summarizes the key applications of N-(4-Chloro-2-methylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide based on current research findings:

Application Description References
Antimicrobial ActivityEffective against bacteria and fungi; disrupts microbial membranes.
Anticancer PropertiesCytotoxic effects on cancer cell lines; inhibits tumor growth in vivo.
Anti-inflammatory EffectsReduces pro-inflammatory cytokines; potential treatment for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The presence of the thiadiazole ring and other functional groups allows it to form strong interactions with these targets, disrupting their normal function and leading to cell death or growth inhibition.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-chlorobenzylthio substituent (as in compound 5j) enhances lipophilicity and may improve membrane permeability compared to the target compound’s 4-methoxybenzylthio group .
  • Bioisosteric Replacements : The 4-trifluoromethylbenzylthio group in provides metabolic stability, a feature absent in the target compound.

Analysis :

  • High-yield syntheses (e.g., 88% for 5h ) suggest efficient coupling methods for thiadiazole-thioacetamide derivatives.
  • Melting points correlate with molecular symmetry and intermolecular forces; the target compound’s absence of polar groups (e.g., nitro or carbonyl) may result in a lower melting point compared to analogs like 5j.

Anticancer Activity

  • Compound 3 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide): Induced apoptosis in glioma cells via 92.36% Akt inhibition .
  • Compound 8 (N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide): Showed 86.52% Akt inhibition .
  • Target Compound: No direct data, but its 4-methoxybenzylthio group may reduce Akt affinity compared to the nitro-substituted analogs.

Antimicrobial Activity

  • 4g–4j (Benzothiazole-thiadiazole hybrids): Exhibited broad-spectrum activity against S. aureus and E. coli (MIC: 2–8 µg/mL) .
  • 5c–5d (Thiadiazine-thiadiazole derivatives): Demonstrated antifungal activity against C. albicans (IC₅₀: 12–18 µM) .

Inference : The target compound’s 4-chloro-2-methylphenyl group may enhance Gram-positive bacterial targeting due to increased hydrophobicity.

Biological Activity

N-(4-Chloro-2-methylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, cytotoxic effects, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H18ClN3O2SC_{19}H_{18}ClN_3O_2S, and it features a thiadiazole ring, which is known for its diverse biological activities. The presence of the chloro and methoxy groups enhances its pharmacological profile.

PropertyValue
Molecular FormulaC₁₉H₁₈ClN₃O₂S
Molecular Weight373.88 g/mol
CAS Number477313-77-2

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. In a study assessing various 1,3,4-thiadiazole derivatives, compounds similar to N-(4-Chloro-2-methylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide demonstrated potent cytotoxicity against several cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • Compounds with similar structures were tested against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer). The IC50 values indicated varying degrees of effectiveness, with some derivatives showing IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis revealed that substituents on the thiadiazole ring significantly influence anticancer activity. Electron-withdrawing groups (like Cl) at specific positions enhance cytotoxic effects compared to electron-donating groups .

Other Pharmacological Activities

In addition to anticancer properties, N-(4-Chloro-2-methylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide may exhibit other biological activities:

  • Antimicrobial Activity : Thiadiazole derivatives have shown promise as antimicrobial agents against various bacterial strains .
  • Anti-inflammatory Effects : Some studies suggest that related compounds possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerSignificant cytotoxicity in multiple cell lines
AntimicrobialActivity against various bacterial strains
Anti-inflammatoryPotential effects in reducing inflammation

Conclusion from Studies

The cumulative findings from various studies indicate that N-(4-Chloro-2-methylphenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide holds considerable promise as a therapeutic agent due to its multifaceted biological activities. Future research should focus on optimizing its structure to enhance efficacy and reduce potential side effects.

Future Directions

Further investigations are warranted to explore:

  • Mechanistic Studies : Understanding the pathways through which this compound exerts its biological effects.
  • In Vivo Studies : Evaluating the efficacy and safety in animal models.
  • Formulation Development : Creating effective delivery systems for clinical applications.

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